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Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-
generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3]
Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell
lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][4] Understanding the properties
and activity of ACP-5862 is crucial for a comprehensive assessment of the clinical
pharmacology, efficacy, and safety of acalabrutinib. These application notes provide an
overview of the preclinical and clinical data on ACP-5862, along with detailed protocols for key
experimental assays.

A note on ACP-5862-d4: The "-d4" designation typically indicates a deuterated form of the
compound. Deuterated molecules are frequently used as internal standards in analytical
methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the
precise quantification of the non-deuterated analyte (ACP-5862) in biological matrices. While
essential for pharmacokinetic studies, ACP-5862-d4 itself is not the pharmacologically active
agent in preclinical or clinical research.

Preclinical Profile of ACP-5862

ACP-5862 is formed in vivo through the CYP3A-mediated oxidation of acalabrutinib, resulting
in the opening of the pyrrolidine ring. Despite this structural modification, ACP-5862 retains the
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butynamide electrophile, enabling it to act as a covalent inhibitor of BTK.

Mechanism of Action

Both acalabrutinib and ACP-5862 are irreversible inhibitors of Bruton's tyrosine kinase. They
form a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the
BTK enzyme. BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine
receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and
adhesion. By inhibiting BTK, ACP-5862 effectively blocks these downstream signaling
pathways, leading to a reduction in malignant B-cell proliferation and tumor growth.
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Caption: Simplified BTK Signaling Pathway and Inhibition by ACP-5862.

Quantitative Preclinical Data

The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic
parameters of ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency of ACP-5862 and Acalabrutinib

Parameter ACP-5862 Acalabrutinib Reference
BTK ICso 5.0nM 3 nM
Human Whole Blood
64 + 6 nM 9.2+4.4nM
(hwB) ECso
Human Whole Blood
544 + 376 nM 72 £ 20 nM

(hwB) ECo0
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Table 2: Comparative Kinase Selectivity

Feature

Observation

Reference

Kinome Inhibition Profile

The kinase selectivity profiles
of ACP-5862 and acalabrutinib

are similar when tested at 1

MM,

Selectivity vs. Related Kinases

Both compounds show high

selectivity for BTK over other

kinases with a homologous

cysteine residue (e.g., ITK,
TXK, TEC, BMX, EGFR).

Table 3: Preclinical Pharmacokinetic Properties of ACP-5862

Parameter Value Species/Matrix Reference
Plasma Protein
o 98.6% Mouse Plasma
Binding
99.8% Rat Plasma
94.3% Dog Plasma
98.6% Human Plasma
Metabolism Primarily via CYP3A4 Human
Intrinsic Clearance 23.6 pL/min/mg Human
Weak inhibitor of
CYP Inhibition CYP2C9 and Human
CYP2C19
Substrate of MDR1
and BCRP; Not a
Transporter Substrate Human
substrate of OATP1B1
or OATP1B3
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Clinical Research Applications

In humans, ACP-5862 is the major circulating metabolite of acalabrutinib, with a mean
exposure approximately two- to three-fold higher than the parent drug. Although it is about 50%
less potent than acalabrutinib in inhibiting BTK, its higher systemic exposure suggests that
ACP-5862 may contribute to the overall clinical efficacy and safety profile of acalabrutinib
treatment.

Exposure-response analyses from clinical trials in patients with B-cell malignancies have been
conducted to evaluate the relationship between the plasma concentrations of acalabrutinib and
ACP-5862 and clinical outcomes. These analyses have generally shown no clinically
meaningful correlations between the systemic exposure of either compound and efficacy (e.g.,
overall response rate, progression-free survival) or safety. This supports the use of a fixed-dose
regimen for acalabrutinib in clinical practice.

Table 4: Human Pharmacokinetic Parameters of ACP-5862 (Following a Single 100 mg Oral
Dose of Acalabrutinib)

Parameter Value Reference
Half-Life (t%%) ~6.9 hours

Time to Peak Concentration 1.6 hours (range: 0.9 to 2.7

(Tmax) hours)

Apparent Clearance (CL/F) 13 L/hour

Volume of Distribution (Vdss) ~67 L

Experimental Protocols
In Vitro BTK Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
kinase assay to determine the ICso of an inhibitor against BTK.

Objective: To measure the half-maximal inhibitory concentration (ICso) of ACP-5862 against
BTK.
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Materials:

Recombinant BTK enzyme

LanthaScreen™ Certified Kinase Buffer

Fluorescein-labeled poly-GT substrate

ATP

LanthaScreen™ Th-PY20 antibody (anti-phosphotyrosine)

ACP-5862 stock solution (in DMSO)

384-well assay plates

TR-FRET plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of ACP-5862 in DMSO. Further dilute the
compounds in kinase buffer to the desired final concentrations.

Kinase Reaction: a. In a 384-well plate, add 2.5 uL of the diluted ACP-5862 solution. b. Add 5
pL of a solution containing the BTK enzyme and fluorescein-poly-GT substrate. c. Pre-
incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent
bond formation. d. Initiate the kinase reaction by adding 2.5 yL of ATP solution. e. Incubate
for 60 minutes at room temperature.

Detection: a. Stop the reaction by adding 10 pL of a solution containing the Th-PY20
antibody in TR-FRET dilution buffer. b. Incubate for 60 minutes at room temperature to allow
antibody binding to the phosphorylated substrate.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the
emission at 520 nm (fluorescein) and 495 nm (terbium).

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio
against the logarithm of the inhibitor concentration and fit the data to a four-parameter
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logistic equation to determine the 1Cso value.
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Caption: Workflow for determining BTK ICso using the LanthaScreen™ assay.

Cellular BTK Target Occupancy Assay (CD69
Expression)

This protocol describes a flow cytometry-based assay to measure the functional inhibition of
BTK in a cellular context by assessing the suppression of B-cell activation.

Objective: To determine the half-maximal effective concentration (ECso) of ACP-5862 for
inhibiting BTK-mediated B-cell activation in human whole blood.

Materials:

¢ Fresh human whole blood collected in heparin tubes
o ACP-5862 stock solution (in DMSO)

» Anti-IgD antibody (B-cell activator)

e RPMI-1640 medium

e Fluorochrome-conjugated antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation
marker)

e Red blood cell lysis buffer
o FACS buffer (PBS + 2% FBS)

e 96-well culture plates

Flow cytometer

Procedure:

e Compound Treatment: a. Dilute human whole blood 1:1 with RPMI-1640 medium. b. Add 100
uL of the diluted blood to each well of a 96-well plate. c. Add serial dilutions of ACP-5862 to
the wells and incubate for 1 hour at 37°C.
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» B-Cell Activation: a. Add anti-lgD antibody to a final concentration of 10 pg/mL to all wells
except the unstimulated controls. b. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

e Staining and Lysis: a. Following incubation, add a cocktail of anti-CD19 and anti-CD69
antibodies to each well. b. Incubate for 20 minutes at room temperature, protected from light.
c. Lyse red blood cells by adding lysis buffer and incubating for 10 minutes. d. Centrifuge the
plate, discard the supernatant, and wash the cells with FACS buffer.

o Data Acquisition: a. Resuspend the cell pellets in FACS buffer. b. Acquire data on a flow
cytometer, collecting events for the CD19-positive B-cell population.

o Data Analysis: a. Gate on the CD19-positive cells. b. Determine the percentage of CD69-
positive cells within the B-cell gate for each condition. c. Plot the percentage of CD69
expression against the logarithm of the inhibitor concentration and fit the data to a dose-
response curve to calculate the ECso.

Conclusion

ACP-5862, the primary metabolite of acalabrutinib, is a potent and selective covalent inhibitor
of BTK. Its significant systemic exposure in humans suggests a contribution to the overall
clinical activity of acalabrutinib. The provided data and protocols serve as a valuable resource
for researchers investigating the pharmacology of BTK inhibitors and for professionals involved
in the development of drugs targeting B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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